Spebrutinib

Overview

Description

Spebrutinib (also known as CC-292) is a second-generation inhibitor that irreversibly and covalently binds to Bruton’s Tyrosine Kinase (BTK) Cys481 residues . It is highly selective for BTK and does not impact the SRC family kinases . Spebrutinib has been used in trials studying the treatment of rheumatoid arthritis (phase II) and B-cell Lymphoma .

Molecular Structure Analysis

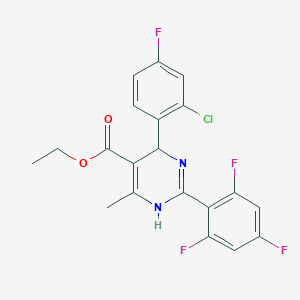

Spebrutinib belongs to the class of organic compounds known as anilides . The molecular weight of Spebrutinib is 423.44, and its molecular formula is C22H22FN5O3 .

Chemical Reactions Analysis

Spebrutinib can inhibit the proliferation of B cells in peripheral blood and reduce the generation of inflammatory chemokines (e.g., CXCL13) and cytokines (e.g., macrophage inflammatory protein 1β (MIP-1β), interleukin-6 (IL-6), IL-8, and tumor necrosis factor α (TNF-α)) .

Physical And Chemical Properties Analysis

Spebrutinib is a solid compound . The percent yields of the chemical syntheses were ranged from 81% to 89% . These analogues were characterized utilizing; FT-IR, DSC, CHN, and 1H NMR .

Scientific Research Applications

Oncology

Application Summary

Spebrutinib, also known as CC-292, is a Bruton’s tyrosine kinase (BTK) inhibitor . BTK is a validated target for B-cell malignancies . The BTK inhibitor ibrutinib was approved in chronic lymphocytic leukemia, mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia .

Methods of Application

Biochemical and cellular profiling of BTK inhibitors, including spebrutinib, was performed . Two biochemical kinase assays assessed BTK inhibitor potency, with IC50 determination at a fixed time point or over time . On-target inhibition of BTK in cellular assays was evaluated using B-cell receptor-mediated activation of CD69 expression on peripheral B cells using human peripheral blood mononuclear cells (hPBMCs) or human whole blood (hWB) .

Results

Based on biochemical binding kinetics, spebrutinib was found to be one of the potent BTK inhibitors . However, differences in biochemical potency were lost (in part) in cellular assays using hPBMCs or hWB . Spebrutinib had an EC50 of 140 nM in hWB, showing the greatest loss of potency versus biochemical assays and hPBMCs .

Immunology

Application Summary

More recently, irreversible and reversible BTK inhibitors, including spebrutinib, have been under development for immune-mediated diseases, including autoimmune hemolytic anemia, immune thrombocytopenia, multiple sclerosis, pemphigus vulgaris, atopic dermatitis, rheumatoid arthritis, systemic lupus erythematosus, Sjögren’s disease, and chronic spontaneous urticaria, among others .

Methods of Application

BTK inhibitors have demonstrated the prevention or amelioration of lupus nephritis and other SLE symptoms in mouse models of SLE .

Results

The results of these studies are still under development and not yet published .

Hematological Malignancies

Application Summary

Spebrutinib has shown favorable efficacy in patients with relapsed or refractory Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL) .

Methods of Application

Clinical trials have been conducted to evaluate the efficacy of Spebrutinib in patients with CLL and MCL .

Results

Spebrutinib has demonstrated durable responses and manageable toxicity profiles, leading to its potential as a targeted therapy for these diseases . However, additional clinical trials are required to determine its effectiveness .

Inflammatory Diseases

Application Summary

BTK inhibitors, including Spebrutinib, have been under development for immune-mediated diseases, including autoimmune hemolytic anemia, immune thrombocytopenia, multiple sclerosis, pemphigus vulgaris, atopic dermatitis, rheumatoid arthritis, systemic lupus erythematosus, Sjögren’s disease, and chronic spontaneous urticaria .

Safety And Hazards

Future Directions

Spebrutinib is currently under a multicenter phase 1 clinical trial to treat follicular lymphoma in combination with rituximab . It has shown promising results in treating rheumatoid arthritis, multiple sclerosis, pemphigus vulgaris, ITP, and GVHD, but not for systemic lupus erythematosus and Sjogren’s disease . This suggests that BTK plays an important role in mediating pathogenic processes amenable to therapeutic intervention, depending on the disease .

properties

IUPAC Name |

N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBDTLQSDKGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026012 | |

| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spebrutinib | |

CAS RN |

1202757-89-8 | |

| Record name | Spebrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202757898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRU6NG543J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)